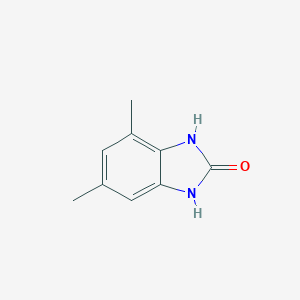

2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI)

Description

Properties

IUPAC Name |

4,6-dimethyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)10-9(12)11-8/h3-4H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTGMHTWSCFCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Urea-Mediated Cyclization

The most direct route to benzimidazolones involves the cyclocondensation of o-phenylenediamine derivatives with urea or carbonylating agents. For 4,6-dimethyl substitution, the reaction requires 4,6-dimethyl-o-phenylenediamine as the starting material. A modified procedure from Singh et al. () demonstrates this approach:

-

Reaction Setup : 4,6-dimethyl-o-phenylenediamine (0.1 mol) and urea (0.12 mol) are heated at 140°C under reduced pressure (80 kPa) for 3–4 hours.

-

Workup : The crude product is stirred in water (pH 5–6), filtered, and recrystallized from ethanol to yield the desired benzimidazolone.

Key Parameters :

-

Temperature : Excessively high temperatures (>160°C) promote decomposition.

-

Stoichiometry : A 20% excess of urea ensures complete cyclization.

Yield Optimization :

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature (°C) | 130–140 | 70–78 |

| Urea Equivalents | 1.2 | 75 |

| Reaction Time (h) | 3–4 | 78 |

This method is limited by the commercial availability of 4,6-dimethyl-o-phenylenediamine, which may require prior synthesis via nitration/reduction or directed ortho-metalation strategies.

Flow Chemistry Approaches

Continuous-Flow Cyclocarbonylation

A novel flow-based method reported by Vaccaro et al. () uses 1,1′-carbonyldiimidazole (CDI) as a cyclizing agent for unsubstituted benzimidazolones. Adapting this protocol for 4,6-dimethyl derivatives involves:

-

Reactor Design : A two-stage tubular reactor with:

-

Stage 1 : Mixing 4,6-dimethyl-o-phenylenediamine (0.5 M in THF) and CDI (1.1 equiv) at 25°C.

-

Stage 2 : Heating to 80°C for 10 min residence time.

-

-

Workup : In-line liquid-liquid separation removes imidazole byproducts, followed by solvent evaporation.

Advantages :

-

Scalability : Productivity of 12 g/h in a 10 mL reactor.

Limitations :

-

CDI is moisture-sensitive, requiring anhydrous conditions.

-

Higher cost compared to urea-based methods.

Post-Functionalization of Benzimidazolone Core

Regioselective Methylation

Introducing methyl groups post-cyclization is challenging due to the electron-deficient benzimidazolone ring. A two-step approach is recommended:

-

Nitration : Nitrate 1,3-dihydro-2H-benzimidazol-2-one at positions 4 and 6 using HNO3/H2SO4.

-

Reduction and Methylation :

Example Protocol :

-

Nitro intermediate (0.1 mol) is reduced with SnCl2·2H2O (5 equiv) in methanol at 60°C for 4 h.

-

Methylation with CH3I (2.2 equiv) and K2CO3 in DMF at 80°C yields 4,6-dimethyl product (62% over two steps).

Challenges :

-

Regioselectivity : Competing methylation at N1/N3 positions.

-

Purification : Requires silica gel chromatography (hexane/EtOAc 3:1).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Urea Cyclization | 4,6-dimethyl-o-PDA | 78 | 95 | Moderate |

| Flow CDI | 4,6-dimethyl-o-PDA | 85 | 98 | High |

| Post-Functionalization | 2H-Benzimidazol-2-one | 62 | 90 | Low |

Key Insights :

-

Flow chemistry offers superior yields and purity but requires specialized equipment.

-

Post-functionalization is less efficient but valuable if substituted o-phenylenediamines are unavailable.

Purification and Characterization

Recrystallization vs. Chromatography

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1H-benzoimidazole-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. Studies indicate that 2H-benzimidazol-2-one derivatives have shown effectiveness against various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of substituted benzimidazoles and their evaluation against drug-resistant pathogens .

1.2 Anti-cancer Properties

Benzimidazole derivatives are being explored for their potential anti-cancer effects. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. A notable study showed that certain modifications to the benzimidazole structure enhanced its potency against breast cancer cells .

1.3 Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit certain kinases involved in cancer progression, making it a candidate for targeted cancer therapies .

Agricultural Applications

2.1 Pesticide Development

The structural properties of 2H-benzimidazol-2-one make it suitable for developing new pesticides. Its derivatives have been tested for efficacy against various agricultural pests and pathogens. Research indicates that these compounds can be effective fungicides, providing an alternative to traditional chemical pesticides while potentially reducing environmental impact .

2.2 Plant Growth Regulation

Studies have suggested that benzimidazole derivatives can act as plant growth regulators. They may enhance growth rates and improve resistance to stress conditions in plants, which is crucial for sustainable agriculture practices .

Materials Science

3.1 Polymer Chemistry

In materials science, 2H-benzimidazol-2-one has been utilized in the synthesis of polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable in the production of high-performance materials .

3.2 Nanotechnology

The compound has also found applications in nanotechnology, particularly in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability .

Case Studies

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1H-benzoimidazole-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A detailed comparison of key benzimidazolone derivatives is provided below:

Biological Activity

2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI), also known by its CAS number 102308-68-9, is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its antibacterial, anti-Alzheimer's potential, and mechanisms of action.

- Molecular Formula : C8H8N2O

- Molecular Weight : 148.16 g/mol

- Purity : Typically ≥95%

Antibacterial Activity

Recent studies have demonstrated that various derivatives of benzimidazole, including 2H-Benzimidazol-2-one, exhibit significant antibacterial properties.

Study Overview

A study investigated the antibacterial activity of several 1,3-dihydro-2H-benzimidazol-2-one analogs against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Compound | E. coli (Zone of Inhibition in mm) | P. aeruginosa (Zone of Inhibition in mm) | S. aureus (Zone of Inhibition in mm) | S. pyogenes (Zone of Inhibition in mm) |

|---|---|---|---|---|

| 6a | 16 | 15 | 16 | 18 |

| 6b | 18 | 19 | 17 | 18 |

| 6c | 23 | 22 | 19 | 20 |

| 6d | 25 | 24 | 21 | 20 |

| 6e | 29 | 28 | 24 | 24 |

| 6f | 29 | 28 | 23 | 20 |

| 6g | 28 | 26 | 22 | 22 |

The compounds showed varying degrees of activity, with compounds 6e and 6f displaying the highest zones of inhibition against all tested bacterial strains .

Anti-Alzheimer's Potential

Benzimidazole derivatives have been explored for their potential in treating Alzheimer's disease (AD). A study focused on their structure-activity relationship (SAR) revealed that specific modifications enhance inhibitory activity against key enzymes involved in AD pathology.

- Acetylcholinesterase (AChE) Inhibition : Compounds were found to inhibit AChE, which is crucial for neurotransmitter regulation.

- Butyrylcholinesterase (BuChE) Inhibition : Similar inhibitory effects were observed on BuChE, further supporting their potential as therapeutic agents for AD.

The IC50 values for selected compounds demonstrated promising inhibitory effects compared to standard drugs like donepezil:

| Compound | IC50 (μM) AChE | IC50 (μM) BuChE |

|---|---|---|

| Compound 1b | 1.30 | - |

| Compound 1c | 0.60 | - |

| Compound 1g | 2.40 | - |

| Compound 2c | 1.50 | - |

| Compound 2e | 0.60 | - |

These findings indicate that modifications on the benzimidazole ring can enhance activity against cholinesterases, which are implicated in cognitive decline associated with Alzheimer's disease .

The biological activity of benzimidazole derivatives is attributed to their ability to interact with various cellular targets:

- Microtubule Assembly Inhibition : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis.

- Enzyme Interaction : These compounds can bind to specific sites on enzymes and proteins, modulating their activity either through inhibition or activation .

Case Studies

Several case studies highlight the effectiveness of benzimidazole derivatives in various biological contexts:

- Antibacterial Efficacy : In laboratory settings, novel analogs demonstrated high efficacy against resistant bacterial strains.

- Neuroprotective Effects : Research has indicated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI), and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of o-phenylenediamine derivatives with appropriate carbonyl precursors. Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., acetic acid or p-toluenesulfonic acid). Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis, recrystallization in ethanol or acetonitrile enhances yield .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- Methodology : Use H/C NMR to confirm substituent positions and hydrogen bonding patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm). Purity is assessed via HPLC (>95% purity threshold) and melting point analysis to compare with literature values .

Q. How should stability studies be designed for this compound under experimental storage conditions?

- Methodology : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC and UV-Vis spectroscopy. Store in amber vials under inert gas (argon) at –20°C to prevent oxidation or hydrolysis. Use desiccants in storage containers to mitigate moisture .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating antimicrobial activity, and how should controls mitigate false positives?

- Methodology : Use broth microdilution assays (CLSI guidelines) to determine MIC/MBC against Gram-positive/negative bacteria. Include solvent controls (DMSO <1%) and reference antibiotics (e.g., ciprofloxacin). For antifungal assays, employ agar diffusion with Candida albicans. Validate results via triplicate runs and statistical analysis (e.g., ANOVA) .

Q. How do the 4,6-dimethyl groups influence pharmacokinetic properties compared to unsubstituted benzimidazolones?

- Methodology : Compare logP (octanol-water partition) to assess lipophilicity. Use Caco-2 cell monolayers for permeability studies. Methyl groups may enhance metabolic stability; validate via microsomal incubation (CYP450 enzymes) and LC-MS metabolite profiling. Contrast with analogues lacking methyl groups to isolate substituent effects .

Q. How can computational models predict binding affinity with target enzymes, and what are their limitations?

- Methodology : Perform molecular docking (AutoDock Vina) using X-ray crystal structures of target enzymes (e.g., topoisomerase II). Validate predictions with MM-PBSA/GBSA free energy calculations. Limitations include force field inaccuracies; cross-validate with experimental IC values from enzyme inhibition assays .

Q. How can contradictions in reported biological activity data be resolved?

- Methodology : Replicate studies using standardized protocols (e.g., ATCC strains, identical cell lines). Perform meta-analysis to identify confounding variables (e.g., solvent choice, incubation time). Use synchrotron XRD to confirm compound identity in disputed cases, ensuring structural fidelity .

Q. How should SAR studies systematically explore substituent impacts on efficacy?

- Methodology : Design a library of derivatives with variations at positions 4 and 6 (e.g., halogens, hydroxyl, or nitro groups). Test against a panel of biological targets (e.g., kinases, antimicrobials). Use multivariate regression to correlate substituent properties (Hammett σ, π-values) with activity. Prioritize derivatives with >10-fold potency increases for in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.